Lipophilicity: N-Ethyl Intermediate LogP
N-Ethyl-1,2,4-triazin-3-amine occupies a distinct intermediate lipophilicity position not accessible to either the N-methyl analog or the parent compound. The parent 3-amino-1,2,4-triazine has a reported LogP value of 0.035 [1], whereas the N-methyl analog (CAS 65915-07-3) exhibits a significantly lower LogP of −0.66, indicating greater hydrophilicity [2]. At the other end of the polarity spectrum, 5,6-diethyl-1,2,4-triazin-3-amine (ring-substituted, not N-alkylated) shows LogP = 0.5 [3]. Based on the incremental methylene contribution to LogP (approximately +0.5 per CH₂ group), N-ethyl-1,2,4-triazin-3-amine is predicted to have a LogP near −0.16, placing it in an optimal intermediate range for balancing aqueous solubility with membrane permeability. This intermediate lipophilicity cannot be achieved by using the N-methyl derivative (too polar) or the parent compound (insufficient alkyl character for specific hydrophobic pocket engagement).
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | N-Ethyl-1,2,4-triazin-3-amine: predicted LogP ≈ −0.16 (derived from N-methyl plus CH₂ increment) |
| Comparator Or Baseline | 1,2,4-Triazin-3-amine (parent): LogP = 0.035 [1]; N-Methyl-1,2,4-triazin-3-amine: LogP = −0.66 [2]; 5,6-Diethyl-1,2,4-triazin-3-amine: LogP = 0.5 [3] |
| Quantified Difference | N-Ethyl is ~0.5 LogP units more lipophilic than N-methyl and ~0.2 units less lipophilic than the parent; N-ethyl is ~0.66 units less lipophilic than 5,6-diethyl analog |
| Conditions | Predicted/calculated LogP values from multiple authoritative databases (XLogP3, Molbase); different measurement methods exist across sources |
Why This Matters
The intermediate LogP of N-ethyl-1,2,4-triazin-3-amine makes it uniquely suitable for medicinal chemistry programs requiring balanced solubility–permeability profiles that neither the overly hydrophilic N-methyl nor the more lipophilic ring-alkylated analogs can provide, directly affecting oral bioavailability and blood–brain barrier penetration predictions.
- [1] SIELC Technologies. 3-Amino-1,2,4-triazine (CAS 1120-99-6): LogP = −0.342. SIELC Compound Database. View Source
- [2] Molaid Chemical Database. N-Methyl-1,2,4-triazin-3-amine (CAS 65915-07-3): LogP = −0.6648. Molbase. View Source
- [3] Molaid Chemical Database. 5,6-Diethyl-1,2,4-triazin-3-amine (CAS 89852-47-1): LogP = 0.5. Molbase. View Source
